Time-Dependent CYP3A4 Inhibition: A Unique Liability Profile Relative to Classical AT1-Targeted Benzimidazole-Tetrazoles
The compound demonstrates moderate time-dependent inhibition (TDI) of recombinant human CYP3A4 (IC50: 90 nM with 30-minute preincubation; Ki: 250 nM with 5-minute preincubation; Ki: 660 nM in human liver microsomes), as recorded in BindingDB entry BDBM50584760 [1]. This profile is distinct from that of clinically approved benzimidazole-tetrazole AT1 antagonists such as candesartan cilexetil, where the tetrazole is positioned on a biphenyl moiety and CYP3A4 TDI is not a primary liability [2]. The presence of the N-1 tetrazolylmethylcyclohexyl substituent in the target compound introduces a TDI alert that is absent in the classical biphenyl-tetrazole pharmacophore, providing a critical basis for selection in studies investigating metabolism-dependent off-target effects.
| Evidence Dimension | Inhibition of recombinant human CYP3A4 (time-dependent IC50) |
|---|---|
| Target Compound Data | IC50: 90 nM (30 min preincubation); Ki: 250 nM (5 min preincubation); Ki: 660 nM (human liver microsomes, 5 min preincubation) |
| Comparator Or Baseline | Candesartan cilexetil (biphenyl-tetrazole benzimidazole AT1 antagonist): CYP3A4 TDI is not a reported liability; primary metabolism is via CYP2C9 |
| Quantified Difference | The target compound introduces a CYP3A4 TDI liability that is not characteristic of the biphenyl-tetrazole benzimidazole class |
| Conditions | Recombinant human CYP3A4, midazolam substrate, preincubation with NADPH generating system, LC-MS/MS detection |
Why This Matters
For researchers designing panels to interrogate metabolism-dependent DDI risk, this compound provides a structurally distinct TDI chemotype not represented by classical benzimidazole-tetrazole drugs.
- [1] BindingDB. BDBM50584760 (CHEMBL2068968) Activity Spreadsheet: IC50 90 nM, Ki 250 nM, Ki 660 nM for CYP3A4 inhibition. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50584760 (Accessed 2026-04-30). View Source
- [2] Kohara Y, Kubo K, Imamiya E, et al. Synthesis and angiotensin II receptor antagonistic activities of benzimidazole derivatives bearing acidic heterocycles as novel tetrazole bioisosteres. J Med Chem. 1996;39(26):5228-5235. View Source
